2-bromoethane-1-sulfonyl fluoride
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Overview
Description
2-Bromoethane-1-sulfonyl fluoride is a chemical compound that has garnered significant interest in various fields of scientific research. It is known for its unique reactivity and stability, making it a valuable tool in synthetic chemistry and other applications.
Preparation Methods
2-Bromoethane-1-sulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the in situ generation from 1,2-dibromoethane-1-sulfonyl fluoride. This method is advantageous due to its bench-stable nature and accessibility. The reaction conditions typically involve the use of mild reagents and solvents, making the process efficient and straightforward .
Chemical Reactions Analysis
2-Bromoethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution and addition reactions. It is particularly known for its role in sulfur (VI) fluoride exchange (SuFEx) click chemistry. This compound can react with a variety of nucleophiles, such as aryl silyl ethers, to form stable sulfonate connections. The major products formed from these reactions include 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, and 4-bromo-β-sultams .
Scientific Research Applications
2-Bromoethane-1-sulfonyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a versatile building block for the synthesis of complex molecules. In biology, it serves as a covalent probe for targeting specific amino acid residues in proteins. This compound is also utilized in the development of protease inhibitors and diagnostic tools, such as 18F-labeled biomarkers for positron emission tomography .
Mechanism of Action
The mechanism of action of 2-bromoethane-1-sulfonyl fluoride involves its ability to function as a tris-electrophile. This unique property allows it to engage in selective covalent interactions with nucleophiles, facilitating the formation of stable sulfonate connections. The molecular targets and pathways involved include active-site amino acid residues in proteins, which can be selectively modified through SuFEx reactions .
Comparison with Similar Compounds
2-Bromoethane-1-sulfonyl fluoride can be compared to other similar compounds, such as 1-bromoethene-1-sulfonyl fluoride and 1,2-dibromoethane-1-sulfonyl fluoride. These compounds share similar reactivity profiles but differ in their specific applications and stability. For instance, 1-bromoethene-1-sulfonyl fluoride is another robust SuFEx connector, while 1,2-dibromoethane-1-sulfonyl fluoride serves as a precursor for generating other sulfonyl fluorides .
Properties
IUPAC Name |
2-bromoethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrFO2S/c3-1-2-7(4,5)6/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONHMYOIZLSCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-45-7 |
Source
|
Record name | 2-bromoethane-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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